4-Benzyloxy |A-Hydroxy Tamoxifen

Overview

Description

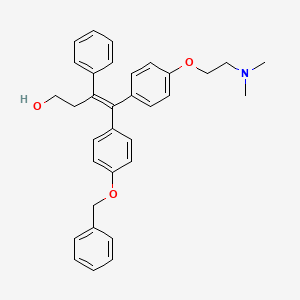

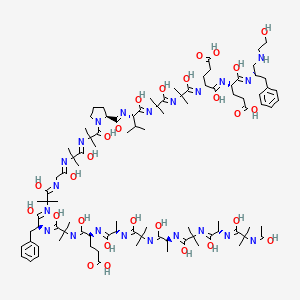

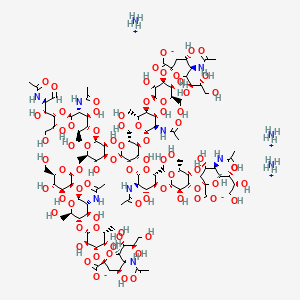

4-Benzyloxy β-Hydroxy Tamoxifen is a chemical compound with the molecular formula C33H35NO3 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . The synthesized benzimidazoles contained various substituents on the phenyl group at 2-position (-OH, -OCH3, -N(CH3)2, -NO2, -CF3, -I, -O-CH2-C6H5) along with the replacement of a hydrogen atom by a methyl group at 5-position on the benzimidazole scaffold .Molecular Structure Analysis

The molecular structure of 4-Benzyloxy β-Hydroxy Tamoxifen consists of a benzene ring substituted with amino and hydroxyl groups . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Scientific Research Applications

Metabolism and Efficacy in Cancer Treatment

- Clinical Analysis in Breast Cancer : Tamoxifen, including its 4-hydroxy derivative, is effective in treating metastatic breast cancer. Methods for monitoring these compounds in blood and plasma involve converting them to fluorescent products, highlighting their clinical relevance in cancer therapy (Mendenhall et al., 1978).

- Anti-Estrogenic Effects : Endoxifen and 4-hydroxytamoxifen have been shown to possess potent anti-estrogenic effects in breast cancer cells, comparable to each other in potency, underscoring their significance in breast cancer treatment (Lim et al., 2005).

Biochemical Interactions and Mechanisms

- Mitochondrial Interactions : Tamoxifen and its 4-hydroxy derivative interact with isolated rat liver mitochondria, acting as inhibitors of electron transport and uncoupling agents, demonstrating a profound impact on cellular metabolism (Tuquet et al., 2004).

- Genotoxicity and Carcinogenicity Studies : Studies have shown that cutaneously applied 4-hydroxytamoxifen does not exhibit carcinogenic effects in rats, indicating its safety profile in certain applications (Sauvez et al., 1999).

Pharmacodynamics and Drug Metabolism

- Role in Apoptosis and Antitumor Effects : Research indicates that tamoxifen and its metabolites like 4-hydroxytamoxifen induce caspase activity and apoptosis in mammary tumors and breast cancer cell lines, contributing to their antitumor efficacy (Mandlekar et al., 2000).

- Glucuronidation Processes : The glucuronidation of tamoxifen metabolites like 4-hydroxytamoxifen by human UDP glucuronosyltransferases plays a critical role in their metabolism, affecting their therapeutic potential (Sun et al., 2007).

Molecular Target Identification

- Identification of Molecular Targets : Studies reveal that tamoxifen and 4-hydroxytamoxifen may act on CB1 and CB2 receptors, indicating alternative molecular pathways for their cytotoxic effects beyond estrogen receptor interaction (Prather et al., 2013).

Environmental Impact and Toxicity

- Environmental Impact Studies : Research on tamoxifen and its metabolites, including 4-hydroxytamoxifen, has been conducted to understand their environmental impact, such as their effects on aquatic invertebrates, indicating the need for careful consideration of their environmental footprint (Borgatta et al., 2016).

properties

IUPAC Name |

(Z)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenyl-4-(4-phenylmethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO3/c1-34(2)22-24-36-30-17-13-28(14-18-30)33(32(21-23-35)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20,35H,21-25H2,1-2H3/b33-32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJYCSJIVUKHCL-ULIFNZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737633 | |

| Record name | (3Z)-4-[4-(Benzyloxy)phenyl]-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3-phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy |A-Hydroxy Tamoxifen | |

CAS RN |

176671-78-6 | |

| Record name | (3Z)-4-[4-(Benzyloxy)phenyl]-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3-phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

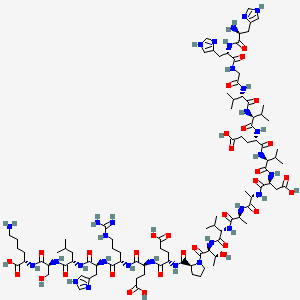

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)

![Oxireno[H]isoquinoline](/img/structure/B586327.png)